

Foreword: Navigating the Landscape of Quinazolinone Bioactivity

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Compound of Interest

Compound Name: 5-fluoro-7-methoxy-4aH-quinazolin-4-one

Cat. No.: B12359152

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To the esteemed researcher,

The query for the biological activity of "**5-fluoro-7-methoxy-4aH-quinazolin-4-one**" has led to an important clarification. Following a comprehensive search of the current scientific literature, no specific data or studies corresponding to this exact chemical structure have been identified. The "4aH" designation suggests a specific tautomeric or isomeric form that is not commonly indexed or studied in the available literature.

However, this absence of information on a single, specific molecule opens the door to a broader and arguably more impactful exploration. The core chemical scaffold, a quinazolin-4-one substituted with fluoro and methoxy groups, represents a rich and highly active area of research in medicinal chemistry. These derivatives have shown a remarkable breadth of biological activities, making them a cornerstone in the development of novel therapeutics.^{[1][2][3]}

Therefore, this technical guide has been structured to provide a comprehensive overview of the biological activities associated with the broader class of fluoro- and methoxy-substituted quinazolin-4-ones. By understanding the structure-activity relationships (SAR) and mechanisms of action of closely related and well-documented analogues, we can infer the potential

biological profile of the originally queried compound and provide a solid foundation for future research endeavors.

This guide is intended for researchers, scientists, and drug development professionals. It synthesizes data from numerous studies to present a holistic view of the therapeutic potential of this important class of heterocyclic compounds. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, among others, providing detailed experimental protocols and mechanistic insights to empower your research.

It is our hope that this guide will serve as a valuable resource, illuminating the vast potential of substituted quinazolinones and inspiring further investigation into their diverse biological activities.

An In-depth Technical Guide to the Biological Activity of Fluoro- and Methoxy-Substituted Quinazolin-4-ones

Introduction to the Quinazolin-4-one Scaffold

The quinazolin-4-one nucleus is a bicyclic heterocyclic compound formed by the fusion of a pyrimidine ring with a benzene ring.[2][3] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4] The versatility of the quinazolinone core allows for substitutions at various positions, enabling the fine-tuning of its biological effects.

The incorporation of fluorine and methoxy groups onto the quinazolinone scaffold has been a particularly fruitful strategy in drug discovery.

- **Fluorine Substitution:** The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[5] In many cases, fluorination leads to enhanced biological activity.[1][5]
- **Methoxy Substitution:** Methoxy groups can influence a compound's solubility, receptor-binding interactions, and electronic properties. Their presence is often associated with potent biological activities in various quinazolinone derivatives.[1]

This guide will explore the synergistic effect of these substitutions on the biological activities of quinazolin-4-ones, with a focus on their therapeutic potential.

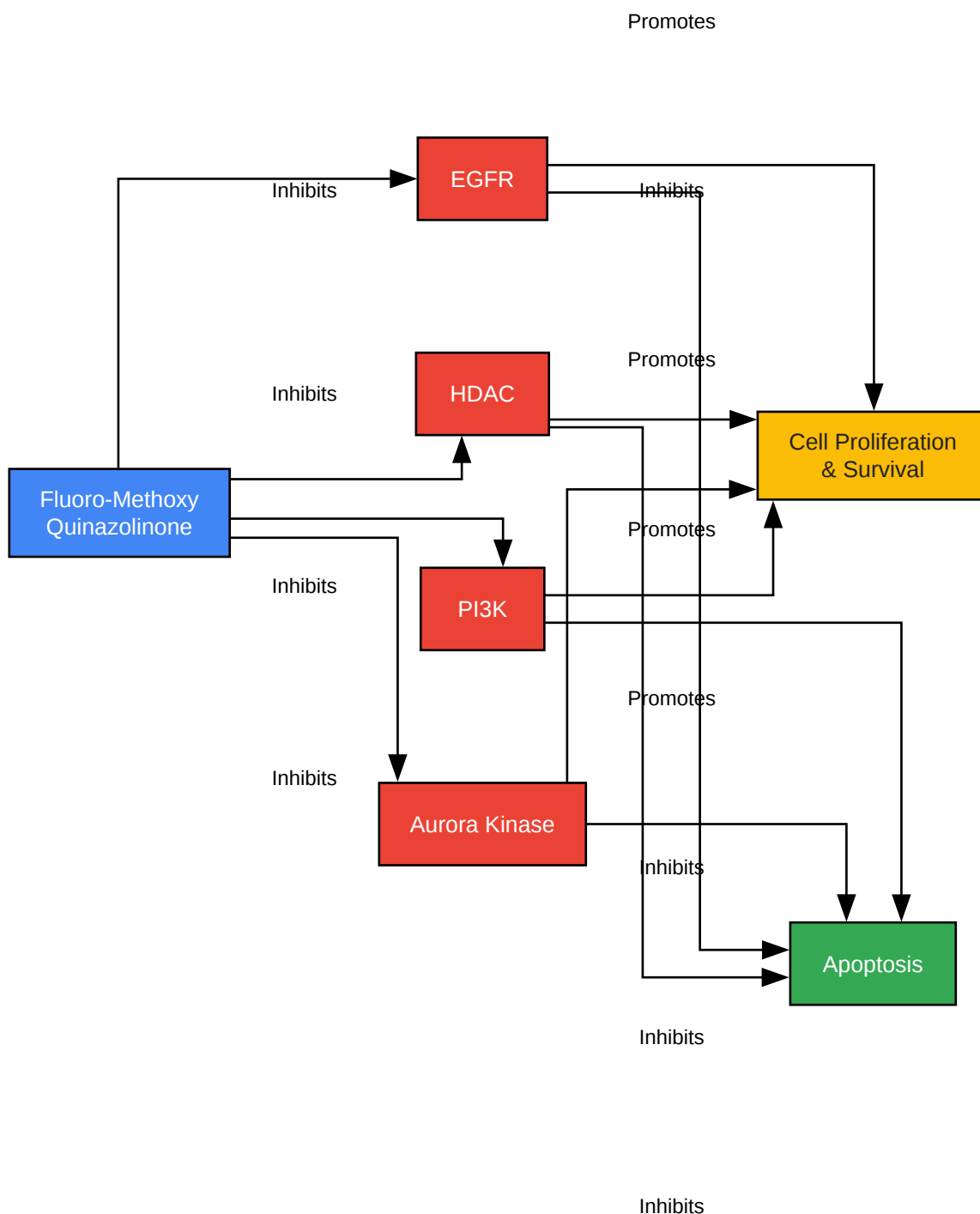
Anticancer Activity: A Prominent Therapeutic Avenue

Substituted quinazolinones are most renowned for their potent anticancer properties.^{[2][3]} Many derivatives have been investigated as inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

A primary mechanism of action for many anticancer quinazolinones is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.^{[2][6]}

- **Epidermal Growth Factor Receptor (EGFR) Inhibition:** Several quinazolinone derivatives function as EGFR tyrosine kinase inhibitors (TKIs). These compounds have been developed for the treatment of non-small cell lung cancer and other malignancies characterized by EGFR mutations.^{[7][8]}
- **Aurora Kinase Inhibition:** Certain quinazolin-4-one derivatives have been shown to inhibit Aurora kinases, which are essential for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.^[7]
- **PI3K/HDAC Dual Inhibition:** Innovative research has led to the design of quinazolin-4-one-based hydroxamic acids that act as dual inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), two critical targets in cancer therapy.^{[7][9]}



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Caption: Quinazolinone derivatives inhibit multiple kinases, leading to reduced cell proliferation and induced apoptosis.

Antiproliferative Activity

Numerous studies have demonstrated the antiproliferative effects of fluoro- and methoxy-substituted quinazolinones against a wide range of cancer cell lines.[10][11]

Compound Class	Cancer Cell Lines	Observed Effect	Reference
2-Substituted Quinazolin-4(3H)-ones	Various	Moderate to remarkable antiproliferative potency	[10]
Thiazole-Fused Quinazolin-8-ones	Huh7-D12, Caco-2, HCT-116, etc.	Inhibition of cell growth, with some compounds showing micromolar IC50 values.	[11]
Quinazolinone-Quinoxalindione Hybrids	MCF-7, HeLa	Cytotoxic activity, with nitro-substituted compounds showing high potency.	[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of quinazolinone derivatives on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

- Cancer cell line of interest (e.g., MCF-7, A549)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Test compound (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

- DMSO
- 96-well microplates
- Multichannel pipette
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compound in complete growth medium. Add 100 μ L of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software.

Antimicrobial Activity

The quinazolinone scaffold is also a promising framework for the development of novel antimicrobial agents.[\[12\]](#)

Antibacterial Activity

Studies have shown that certain substituted quinazolinones exhibit significant activity against both Gram-positive and Gram-negative bacteria.[12] The incorporation of sulfonamide moieties into the quinazolinone structure has been shown to enhance antibacterial efficacy.[12]

Antifungal Activity

Some quinazolinone derivatives have demonstrated potent antifungal activity against various fungal strains.

Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening

Objective: To qualitatively assess the antibacterial activity of a test compound.

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Nutrient agar plates
- Sterile cotton swabs
- Test compound (dissolved in a suitable solvent)
- Positive control (standard antibiotic)
- Negative control (solvent)
- Sterile cork borer

Procedure:

- Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.
- Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of the nutrient agar plates using a sterile cotton swab.

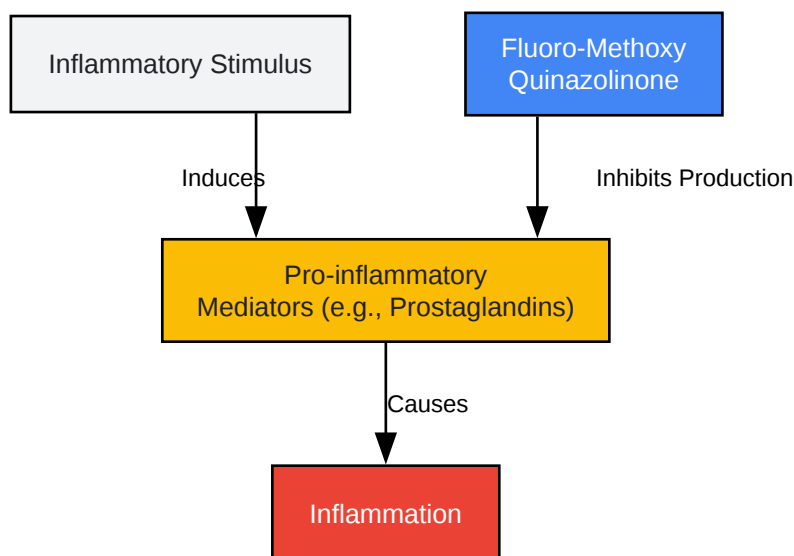
- Well Preparation: Create wells in the agar using a sterile cork borer.
- Compound Loading: Add a defined volume (e.g., 100 μ L) of the test compound, positive control, and negative control to separate wells.
- Incubation: Incubate the plates at 37°C for 24 hours.
- Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well (zone of inhibition) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Anti-inflammatory Activity

Quinazolinone derivatives have also been investigated for their anti-inflammatory properties.^[1]
^[12]

Mechanism of Action

The anti-inflammatory effects of quinazolinones are thought to be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.



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Caption: Quinazolinones can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Paw Edema Test in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Materials:

- Wistar rats
- Test compound
- Positive control (e.g., ibuprofen)
- Carrageenan solution (1% in saline)
- Plethysmometer

Procedure:

- **Animal Grouping:** Divide the rats into groups (e.g., control, positive control, test compound groups).
- **Compound Administration:** Administer the test compound or controls to the respective groups orally or via intraperitoneal injection.
- **Edema Induction:** After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
- **Paw Volume Measurement:** Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
- **Data Analysis:** Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Other Biological Activities

Beyond the major areas discussed, substituted quinazolinones have shown a diverse range of other biological activities, including:

- Anticonvulsant activity[1]
- Antihypertensive activity[1]
- Antidiabetic activity[1]
- Antiviral activity, including against influenza A virus[3]
- Antimalarial activity[3]
- Adenosine A2B receptor antagonism[13]
- Negative allosteric modulation of the mGlu7 receptor, with potential for antipsychotic-like properties[14]

Conclusion and Future Directions

The fluoro- and methoxy-substituted quinazolin-4-one scaffold is a highly versatile and pharmacologically significant structure. The existing body of research demonstrates its immense potential in the development of novel therapeutics for a wide range of diseases, most notably cancer, infectious diseases, and inflammatory disorders.

While no specific data exists for "**5-fluoro-7-methoxy-4aH-quinazolin-4-one**," the principles of structure-activity relationships derived from its analogues strongly suggest that it would likely exhibit significant biological activity. Future research should focus on the synthesis and biological evaluation of this specific compound to ascertain its unique pharmacological profile.

Furthermore, continued exploration of novel substitution patterns on the quinazolinone core, coupled with advanced computational modeling and high-throughput screening, will undoubtedly lead to the discovery of even more potent and selective drug candidates. The development of multi-target quinazolinone derivatives also represents a promising strategy for tackling complex diseases like cancer.

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